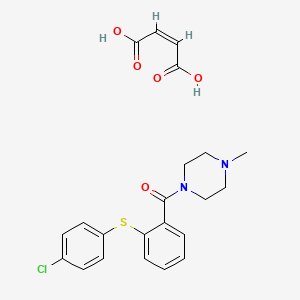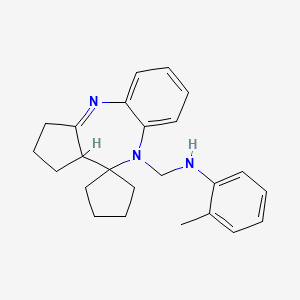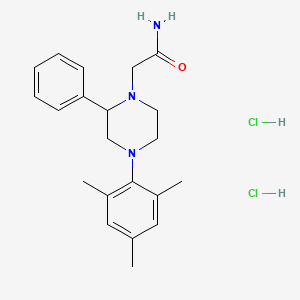
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, phenyl groups, and an acetamide moiety. Its dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the phenyl groups: Phenylation reactions using phenyl halides and suitable catalysts like palladium or nickel complexes.
Acetamide formation: Acetylation of the amine group using acetic anhydride or acetyl chloride.
Final conversion to dihydrochloride: Treatment with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Catalyst recycling: To reduce costs and environmental impact.
Purification techniques: Such as crystallization and chromatography to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents and suitable catalysts like palladium or nickel complexes.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathways involved: Various biochemical pathways, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethynyl-phenylamine: Shares structural similarities but differs in functional groups.
2-Phenyl-N-(2,4,6-trimethylphenyl)acetamide: Similar core structure but lacks the piperazine ring.
Uniqueness
4-Phenyl-N-(2,4,6-trimethylphenyl)-1-piperazineacetamide dihydrochloride is unique due to its combination of a piperazine ring, phenyl groups, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
121513-32-4 |
|---|---|
Fórmula molecular |
C21H29Cl2N3O |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[2-phenyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-15-11-16(2)21(17(3)12-15)24-10-9-23(14-20(22)25)19(13-24)18-7-5-4-6-8-18;;/h4-8,11-12,19H,9-10,13-14H2,1-3H3,(H2,22,25);2*1H |
Clave InChI |
MWIIDNXBCIIGFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCN(C(C2)C3=CC=CC=C3)CC(=O)N)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


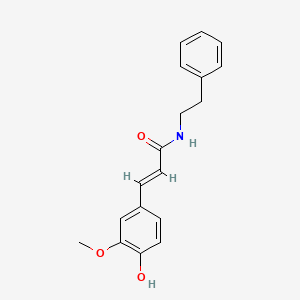
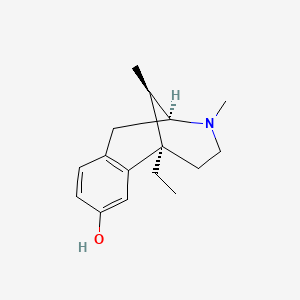
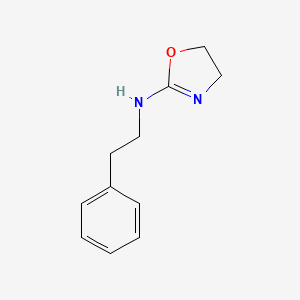

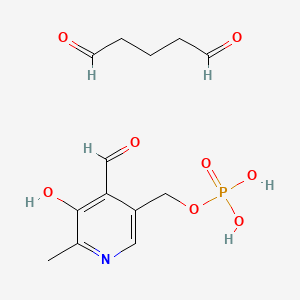


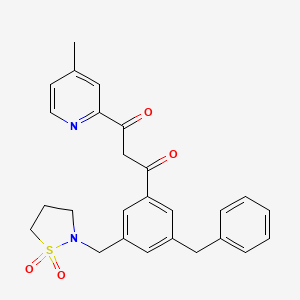
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)


